Cas no 1258639-73-4 (4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride)

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride
-
- インチ: 1S/C10H12F3NO.ClH/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H
- InChIKey: VTAOTDGBUOQVCL-UHFFFAOYSA-N
- SMILES: NC1=CC=C(OC(C)C)C=C1C(F)(F)F.[H]Cl
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70206-2.5g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
Enamine | EN300-70206-0.5g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
Enamine | EN300-70206-0.05g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
TRC | B524125-50mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B524125-100mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B524125-500mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 500mg |
$ 340.00 | 2022-06-07 | ||
Chemenu | CM418439-1g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95%+ | 1g |
$*** | 2023-03-29 | |
1PlusChem | 1P01ABIA-100mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 90% | 100mg |
$109.00 | 2025-03-19 | |
A2B Chem LLC | AV60290-100mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 90% | 100mg |
$105.00 | 2024-04-20 | |
Aaron | AR01ABQM-5g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 90% | 5g |
$1047.00 | 2023-12-16 |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochlorideに関する追加情報
Professional Introduction to 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride (CAS No: 1258639-73-4)
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride, identified by its CAS number 1258639-73-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aniline derivatives, characterized by the presence of a propyl ether group and a trifluoromethyl substituent on the aromatic ring. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development processes.
The structural features of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride contribute to its unique chemical properties and potential biological activities. The trifluoromethyl group, known for its electron-withdrawing effects, influences the electronic distribution of the molecule, thereby affecting its reactivity and interaction with biological targets. On the other hand, the propan-2-yloxy moiety introduces a hydrophobic aliphatic chain that can modulate solubility and metabolic stability. These structural elements make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in aniline derivatives due to their diverse pharmacological properties. Researchers have been investigating their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The presence of both propan-2-yloxy and trifluoromethyl groups in 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride suggests that it may exhibit multiple modes of action, making it a versatile scaffold for drug design.
The synthesis of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as aniline derivatives. The introduction of the trifluoromethyl group is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions. The subsequent etherification step introduces the propan-2-yloxy moiety, which requires careful control of reaction conditions to ensure high yield and purity. The final step involves conversion to the hydrochloride salt to improve stability and handling properties.
The pharmacological potential of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride has been explored in several preclinical studies. These studies have highlighted its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may inhibit certain kinases associated with cancer cell proliferation. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties.
The use of computational methods has also played a crucial role in understanding the behavior of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride. Molecular docking simulations have been employed to predict its binding affinity to potential target proteins. These simulations have provided insights into the molecular interactions that govern its biological activity, guiding the design of more effective derivatives. Furthermore, quantum mechanical calculations have been used to analyze the electronic structure of the molecule, which is essential for understanding its reactivity and metabolic fate.
In conclusion, 4-(propan-2-yloxy strong >)-2-(
1258639-73-4 (4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride) Related Products
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)
- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 851977-65-6(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 181212-90-8(1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)
- 1361651-70-8(3'-(Difluoromethyl)-2,3,6-trichloro-4'-(trifluoromethyl)biphenyl)
- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)




